molecular formula C6H8BrN3O2 B1522536 1-(3-bromopropyl)-3-nitro-1H-pyrazole CAS No. 1250489-44-1

1-(3-bromopropyl)-3-nitro-1H-pyrazole

Cat. No.: B1522536
CAS No.: 1250489-44-1
M. Wt: 234.05 g/mol
InChI Key: SRIYOBJOTYUNPL-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromopropyl group at the first position and a nitro group at the third position of the pyrazole ring

Preparation Methods

The synthesis of 1-(3-bromopropyl)-3-nitro-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitropyrazole and 1,3-dibromopropane.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time.

Chemical Reactions Analysis

1-(3-Bromopropyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in a high oxidation state.

Scientific Research Applications

1-(3-Bromopropyl)-3-nitro-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 1-(3-bromopropyl)-3-nitro-1H-pyrazole depends on its specific application:

    Molecular Targets: In medicinal chemistry, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Pathways Involved: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

1-(3-Bromopropyl)-3-nitro-1H-pyrazole can be compared with other similar compounds:

    1-(3-Chloropropyl)-3-nitro-1H-pyrazole: This compound has a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    1-(3-Bromopropyl)-3-amino-1H-pyrazole: The amino derivative is obtained by reducing the nitro group and may have different applications in medicinal chemistry.

    1-(3-Bromopropyl)-3-methyl-1H-pyrazole: The methyl derivative lacks the nitro group and may exhibit different chemical and physical properties.

Properties

IUPAC Name

1-(3-bromopropyl)-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O2/c7-3-1-4-9-5-2-6(8-9)10(11)12/h2,5H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIYOBJOTYUNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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